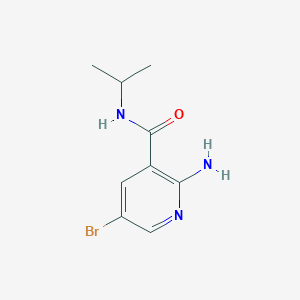

2-Amino-5-bromo-N-isopropylnicotinamide

Übersicht

Beschreibung

2-Amino-5-bromo-N-isopropylnicotinamide is a chemical compound with the molecular formula C9H12BrN3O . It has a molecular weight of 258.12 . This compound is also known as 5-bromo-N-isopropyl-2-pyridinecarboxamide .

Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring substituted at position 3 by a carboxamide group . The InChI code for this compound is 1S/C9H11BrN2O/c1-6(2)12-9(13)8-4-3-7(10)5-11-8/h3-6H,1-2H3, (H,12,13) .Physical And Chemical Properties Analysis

This compound is a solid compound . It has a molecular weight of 258.12 . The InChI code for this compound is 1S/C9H11BrN2O/c1-6(2)12-9(13)8-4-3-7(10)5-11-8/h3-6H,1-2H3, (H,12,13) .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

2-Amino-5-bromo-N-isopropylnicotinamide, a derivative of nicotinamide, plays a role in various chemical syntheses and modifications. Its unique structure, featuring both an amino and a bromo substituent, makes it a versatile intermediate in organic synthesis. For instance, it can be used in the preparation of novel nicotinamide derivatives with potential cytotoxic properties, as demonstrated by Girgis et al. (2006), who explored the synthesis of various 2-substituted-4,6-diaryl-3-pyridinecarboxamides through aromatic nucleophilic substitution reactions, highlighting its utility in creating compounds with potential biomedical applications (Girgis, Hosni, & Barsoum, 2006).

Halogen Bonding and Supramolecular Assembly

The bromo substituent in this compound facilitates halogen bonding, a non-covalent interaction that is increasingly recognized for its role in supramolecular chemistry. Mocilac and Gallagher (2014) explored the halogen bonding capabilities of bromo-substituted compounds, including those related to this compound, in directing the assembly of macrocyclic structures. Their research highlights the potential of such compounds in constructing complex molecular architectures through halogen bonding, impacting materials science and nanotechnology (Mocilac & Gallagher, 2014).

Biochemical and Pharmacological Research

In the realm of biochemical and pharmacological research, derivatives of nicotinamide, like this compound, serve as key components in studying enzyme mechanisms and drug discovery. Wang et al. (2014) discussed the role of aminopropyl carbazole chemicals, structurally related to nicotinamide derivatives, in activating the rate-limiting enzyme in NAD salvage, providing insights into neuroprotection and potential therapeutic strategies for nerve cell injury and neurodegeneration (Wang et al., 2014).

Material Science Applications

In material science, the functional groups present in this compound can be utilized in designing responsive hydrogels with potential biomedical applications. Xu, Kang, and Neoh (2006) developed pH- and temperature-responsive hydrogels from crosslinked triblock copolymers, illustrating the application of such chemical structures in creating smart materials for drug delivery and tissue engineering (Xu, Kang, & Neoh, 2006).

Eigenschaften

IUPAC Name |

2-amino-5-bromo-N-propan-2-ylpyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN3O/c1-5(2)13-9(14)7-3-6(10)4-12-8(7)11/h3-5H,1-2H3,(H2,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBQMIJNFMXXAQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=C(N=CC(=C1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(Furan-2-ylmethoxy)-4-methylphenyl]methanamine](/img/structure/B1527262.png)

![[2-(4-chloro-1H-pyrazol-1-yl)-6-methylpyridin-3-yl]methanamine](/img/structure/B1527269.png)

![2-{[2-(Dimethylamino)-2-methylpropyl]amino}cyclopentan-1-ol](/img/structure/B1527270.png)

amine](/img/structure/B1527275.png)

![Ethyl 2-[3-(trifluoromethyl)benzoyl]butanoate](/img/structure/B1527277.png)

![N-[(2-methoxyphenyl)methyl]-2-phenylcyclopropan-1-amine](/img/structure/B1527280.png)